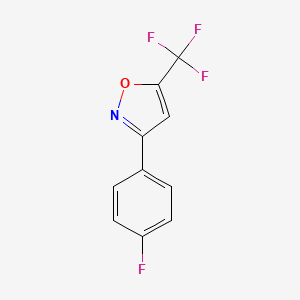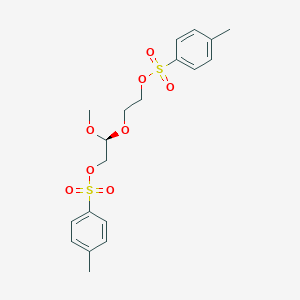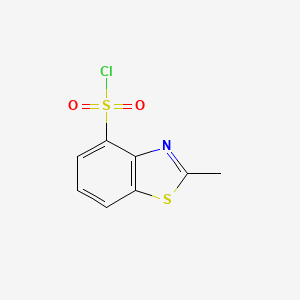
2-Methyl-1,3-benzothiazole-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,3-benzothiazole-4-sulfonyl chloride is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a sulfonyl chloride group attached to the benzothiazole ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-benzothiazole-4-sulfonyl chloride typically involves the chlorosulfonation of 2-methylbenzothiazole. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The process involves the following steps:
Chlorosulfonation: 2-Methylbenzothiazole is reacted with chlorosulfonic acid at a controlled temperature to introduce the sulfonyl chloride group.
Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-Methyl-1,3-benzothiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Result from oxidation reactions.
Sulfonyl Hydrides: Produced through reduction reactions.
科学研究应用
2-Methyl-1,3-benzothiazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: It serves as a building block in the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Methyl-1,3-benzothiazole-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, including the formation of sulfonamide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
2-Methylbenzothiazole: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
4-Benzothiazolesulfonyl Chloride: Similar structure but without the methyl group, leading to different reactivity and applications.
Benzothiazole: The parent compound of the benzothiazole family, with diverse chemical properties.
Uniqueness
2-Methyl-1,3-benzothiazole-4-sulfonyl chloride is unique due to the presence of both the methyl and sulfonyl chloride groups. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate for various applications.
属性
分子式 |
C8H6ClNO2S2 |
|---|---|
分子量 |
247.7 g/mol |
IUPAC 名称 |
2-methyl-1,3-benzothiazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO2S2/c1-5-10-8-6(13-5)3-2-4-7(8)14(9,11)12/h2-4H,1H3 |
InChI 键 |
VLWQNWSNCAAZHW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(S1)C=CC=C2S(=O)(=O)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3-bromophenyl)methyl]quinoline-6-carboxamide](/img/structure/B8789122.png)
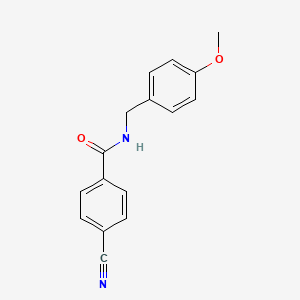
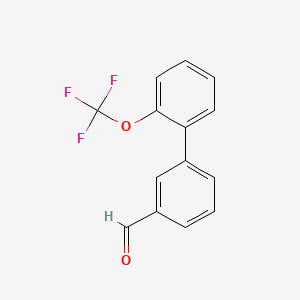
![6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B8789143.png)
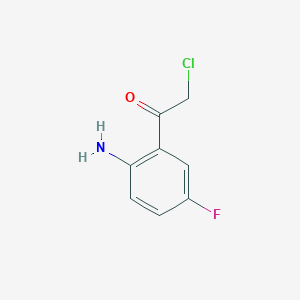
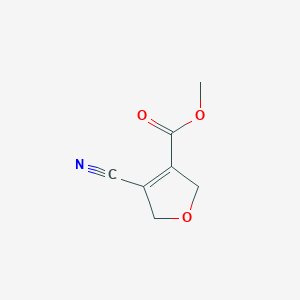
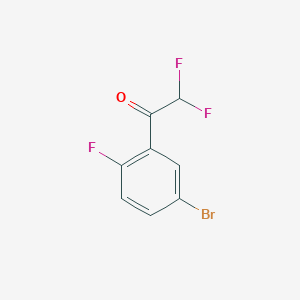
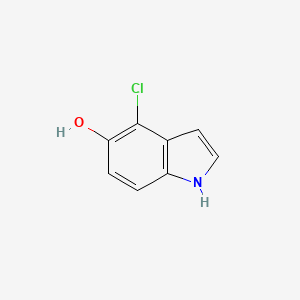
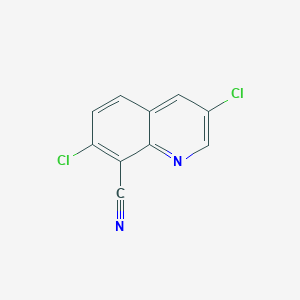
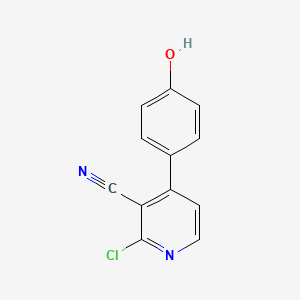
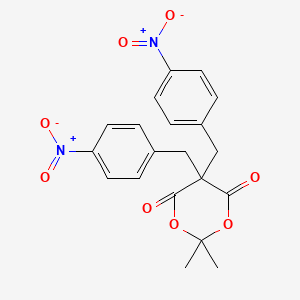
![1-Methyl-6-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8789199.png)
